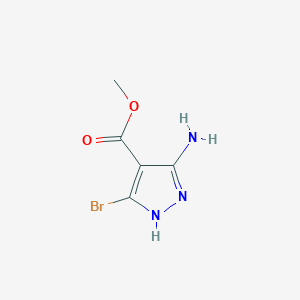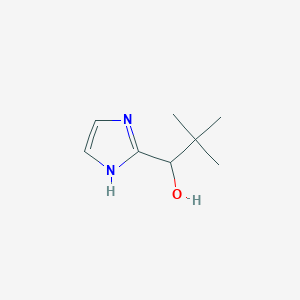![molecular formula C15H9ClFN3O2 B13502483 4-[(3-Chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid](/img/structure/B13502483.png)
4-[(3-Chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid is a synthetic organic compound with significant applications in medicinal chemistry. It is known for its potential therapeutic properties, particularly in the treatment of various diseases. The compound is characterized by its quinazoline core structure, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid typically involves multiple steps, starting with the preparation of the quinazoline core One common method involves the reaction of 2-aminobenzonitrile with formamide to form the quinazoline ringThe final step involves the carboxylation of the quinazoline ring to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolines, which can be further functionalized for specific applications .
Scientific Research Applications
4-[(3-Chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications in the treatment of cancer, inflammatory diseases, and infectious diseases.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-Chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various cellular pathways, leading to therapeutic effects. The molecular targets and pathways involved vary depending on the specific application and disease context .
Comparison with Similar Compounds
Similar Compounds
- **4-[(3-Chloro-4-fluorophenyl)amino]-6-{[4-(N,N-dimethylamino)-1-oxo-2-buten-1-yl]amino}-7-((S)-tetrahydrofuran-3-yloxy)-quinazoline
- **5-[(3-Chloro-4-(3-fluorobenzyl)oxy)phenyl)amino]quinazolin-6-yl]-2-furaldehyde
- **4-[(3-Chloro-4-fluorophenyl)amino]-7-((S)-tetrahydrofuran-3-yloxy)quinazoline
Uniqueness
4-[(3-Chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted therapeutic applications and scientific research .
Properties
Molecular Formula |
C15H9ClFN3O2 |
|---|---|
Molecular Weight |
317.70 g/mol |
IUPAC Name |
4-(3-chloro-4-fluoroanilino)quinazoline-6-carboxylic acid |
InChI |
InChI=1S/C15H9ClFN3O2/c16-11-6-9(2-3-12(11)17)20-14-10-5-8(15(21)22)1-4-13(10)18-7-19-14/h1-7H,(H,21,22)(H,18,19,20) |
InChI Key |
QFHNTTPBFYJMQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-tert-butyl N-[(2R,3S)-2-(piperidin-4-yl)oxolan-3-yl]carbamate](/img/structure/B13502403.png)




![(2S)-3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13502440.png)



![4-{[(Tert-butoxy)carbonyl]amino}pent-2-ynoic acid](/img/structure/B13502457.png)

![Benzyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B13502468.png)


